Cas no 537668-01-2 (N-(1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamide)

N-(1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamide
- N-(benzo[d]thiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
- Acetamide, N-2-benzothiazolyl-2-[(4,5-dihydro-3-methyl-4-oxo-3H-pyrimido[5,4-b]indol-2-yl)thio]-
- F0580-0036
- Oprea1_504649
- EU-0022273
- AKOS002054537
- N-(1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
- N-(1,3-benzothiazol-2-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
- CCG-26922
- 537668-01-2
-
- Inchi: 1S/C20H15N5O2S2/c1-25-18(27)17-16(11-6-2-3-7-12(11)21-17)24-20(25)28-10-15(26)23-19-22-13-8-4-5-9-14(13)29-19/h2-9,21H,10H2,1H3,(H,22,23,26)
- InChI Key: VOSVNRZIGTZCLY-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=CC=CC=C2S1)(=O)CSC1N(C)C(=O)C2=C(N=1)C1=C(N2)C=CC=C1
Computed Properties
- Exact Mass: 421.06671709g/mol
- Monoisotopic Mass: 421.06671709g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 704
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 144Ų
Experimental Properties
- Density: 1.59±0.1 g/cm3(Predicted)
- pka: 8.78±0.70(Predicted)
N-(1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0580-0036-10μmol |
N-(1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
537668-01-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0580-0036-2mg |
N-(1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
537668-01-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0580-0036-3mg |
N-(1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
537668-01-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0580-0036-10mg |
N-(1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
537668-01-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0580-0036-4mg |
N-(1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
537668-01-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0580-0036-2μmol |
N-(1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
537668-01-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
A2B Chem LLC | BA81326-1mg |
N-(1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
537668-01-2 | 1mg |
$245.00 | 2024-04-19 | ||
A2B Chem LLC | BA81326-10mg |
N-(1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
537668-01-2 | 10mg |
$291.00 | 2024-04-19 | ||
Life Chemicals | F0580-0036-5mg |
N-(1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
537668-01-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0580-0036-5μmol |
N-(1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
537668-01-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
N-(1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamide Related Literature
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
Additional information on N-(1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamide
N-(1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamide (CAS No. 537668-01-2): A Comprehensive Overview
N-(1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamide (CAS No. 537668-01-2) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives and is characterized by its unique structural features, which include a benzothiazole moiety and a pyrimidoindole scaffold. These structural elements contribute to its diverse biological activities and make it a promising candidate for various pharmaceutical applications.
The chemical structure of N-(1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamide (CAS No. 537668-01-2) is composed of a benzothiazole ring linked to a pyrimidoindole core via a sulfanyl acetamide bridge. The benzothiazole moiety is known for its broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The pyrimidoindole scaffold, on the other hand, has been extensively studied for its potential as a lead compound in the development of novel drugs targeting various diseases.
Recent research has highlighted the potential of N-(1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamide in the treatment of neurodegenerative disorders. Studies have shown that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, it has been reported to inhibit the activation of microglia and astrocytes, which are major contributors to neuroinflammation in conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective properties, N-(1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamide has also demonstrated significant antiproliferative activity against various cancer cell lines. Preclinical studies have shown that this compound can induce apoptosis in cancer cells by targeting multiple signaling pathways involved in cell cycle regulation and survival. Specifically, it has been found to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many types of cancer.
The pharmacokinetic properties of N-(1,3-benzothiazol-2-yl)-2-{(3-methyl-4-oxydo-pyrimido[5',4':5',6']pyrrolo[1',9a'-c]quinazolinone)sulfanyl}acetamide have also been extensively studied. Research indicates that it exhibits favorable oral bioavailability and good plasma stability, making it a suitable candidate for further development as an orally administered therapeutic agent. Moreover, its low toxicity profile in preclinical models suggests that it may have a favorable safety margin when used in clinical settings.
Despite its promising therapeutic potential, further research is needed to fully elucidate the mechanisms of action and optimize the pharmacological properties of N-(1,3-benzothiazol-2-yi)-2-{(3-methyl - 4-oxydo-pyrimido [5', 4': 5', 6'] pyrrolo [1', 9a'-c] quinazolinone) sulfanyl} acetamide. Ongoing clinical trials are currently evaluating its efficacy and safety in various disease models. These trials are expected to provide valuable insights into the potential therapeutic applications of this compound and pave the way for its eventual use in clinical practice.
In conclusion, N-(1 , 3 - benzothiazol - 2 - yl ) - 2 - {( 3 - methyl - 4 - oxo - 3 H , 4 H , 5 H - pyrimido [ 5 , 4 - b ] indol - 2 - yl ) sulfanyl } acetamide (CAS No. 537668 - 01 - 2) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further development in the field of medicinal chemistry. As research continues to advance our understanding of this compound's mechanisms of action and therapeutic potential, it is likely to play an increasingly important role in the treatment of various diseases.
537668-01-2 (N-(1,3-benzothiazol-2-yl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamide) Related Products
- 886501-22-0(2-Methyl-3-(1-piperidinyl)benzoic Acid)
- 76921-14-7(2H-1,5-Benzodioxepin, 3,4-dihydro-6-methoxy-)
- 55289-05-9(methyl 3-hydroxy-2-methylbenzoate)
- 1448029-51-3(4-methoxy-N-(3-methoxythiolan-3-yl)methyl-3,5-dimethylbenzene-1-sulfonamide)
- 2171929-94-3(5-cyclobutyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1936712-09-2(5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide)
- 1501819-92-6(1-(5-methyl-1,2-oxazol-4-yl)-2-(methylamino)ethan-1-ol)
- 899761-13-8(3-(2,5-dimethylbenzenesulfonyl)-N-(2-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 1509546-54-6(5-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one)
- 2228698-62-0(3-amino-2-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol)




